molecular formula C8H6BrN B015604 4-Bromoindole CAS No. 52488-36-5

4-Bromoindole

Cat. No.: B015604
CAS No.: 52488-36-5
M. Wt: 196.04 g/mol
InChI Key: GRJZJFUBQYULKL-UHFFFAOYSA-N
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Description

4-Bromoindole is a halogenated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The compound has a molecular formula of C8H6BrN and a molecular weight of 196.04 g/mol . It is known for its diverse applications in organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

4-Bromoindole, also known as 4-bromo-1H-indole, primarily targets Escherichia coli O157:H7 (EHEC) . EHEC is a gastrointestinal pathogenic bacteria that produces Shiga-like toxins causing bloody diarrhea and hemolytic-uremic syndrome .

Mode of Action

This compound interacts with its target by inhibiting the formation of biofilms, which are communities of microorganisms that can adhere to various surfaces . Specifically, this compound reduces swimming and swarming motility and curli formation, which are important factors for EHEC biofilm formation .

Biochemical Pathways

The biochemical pathways affected by this compound involve the inhibition of biofilm formation. Biofilms are known to decrease drug sensitivity and contribute to bacterial persistence in chronic infections . By inhibiting biofilm formation, this compound disrupts these pathways, potentially making the bacteria more susceptible to treatment .

Pharmacokinetics

It is known that the minimum inhibitory concentrations (mics) of this compound were 100 μg/ml . At 20 μg/mL, it inhibited EHEC biofilm formation by more than 61% without affecting planktonic cell growth . At concentrations greater than their mics, both showed bactericidal activity . Furthermore, plasma protein binding values of this compound is 100% , which may have been responsible for the lower MIC of this compound .

Result of Action

The result of this compound’s action is the significant reduction in biofilm formation by EHEC . This can potentially make the bacteria more susceptible to other treatments and reduce their ability to persist in the host or environment .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, EHEC readily forms biofilms on various biotic and abiotic surfaces, such as on food, host tissues, stainless steel, and various plastics . Therefore, the presence and nature of these surfaces can influence the efficacy of this compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromoindole can be synthesized through various methods. One common approach involves the bromination of indole using bromine or N-bromosuccinimide in the presence of a catalyst . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale bromination processes. These methods often employ continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error.

Chemical Reactions Analysis

Types of Reactions: 4-Bromoindole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The indole ring can be oxidized to form various derivatives.

    Reduction Reactions: The compound can be reduced to form 4-bromoindoline.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and palladium catalysts.

    Oxidation Reactions: Reagents such as potassium permanganate and chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include 4-alkylindoles and 4-arylindoles.

    Oxidation Reactions: Products include this compound-3-carboxylic acid.

    Reduction Reactions: Products include 4-bromoindoline.

Scientific Research Applications

4-Bromoindole has numerous applications in scientific research:

Comparison with Similar Compounds

  • 5-Bromoindole
  • 6-Bromoindole
  • 7-Bromoindole
  • 5-Fluoroindole
  • 5-Iodoindole

Biological Activity

4-Bromoindole is a halogenated derivative of indole that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities, supported by recent research findings and case studies.

This compound (C₈H₆BrN) is characterized by the presence of a bromine atom at the fourth position of the indole ring. This substitution significantly influences its chemical reactivity and biological activity. The synthesis of this compound can be achieved through various methods, including electrophilic bromination of indole or through more complex synthetic routes involving intermediates like 4-bromoindoline.

Anticancer Activity

Mechanisms of Action
Research indicates that this compound exhibits notable anticancer activity against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation. For instance, studies have shown that derivatives of this compound can downregulate anti-apoptotic proteins (Bcl-2) while upregulating pro-apoptotic factors (Bax), leading to increased apoptosis in cancer cells such as MCF7 (breast cancer) and HepG2 (liver cancer) .

Case Studies

  • MTT Assay Results : In a study evaluating the cytotoxicity of 3-benzylidene-4-bromo isatin derivatives, compound 4g demonstrated an IC50 value of 4.39 µM against K562 leukemia cells and 6.18 µM against HepG2 cells, indicating potent antitumor activity .
  • Induction of Apoptosis : Another study highlighted that this compound derivatives induced apoptosis in MCF7 cells by decreasing Bcl-2 levels while increasing Bax and PARP levels, suggesting a targeted approach to cancer therapy .

Antibacterial Activity

This compound has also shown promising antibacterial properties. Research indicates that certain derivatives possess significant activity against Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often attributed to the ability of bromine substitution to enhance membrane permeability or disrupt bacterial cell wall synthesis.

Other Pharmacological Activities

Beyond anticancer and antibacterial effects, this compound exhibits several other pharmacological activities:

  • Anticonvulsant Activity : Some studies suggest that derivatives may exhibit anticonvulsant properties, potentially through modulation of neurotransmitter systems.
  • Sedative-Hypnotic Effects : There is evidence supporting the sedative effects of certain bromoindole derivatives, which could be beneficial in treating anxiety disorders.

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Activity Type Cell Line/Organism IC50 (µM) Mechanism
AnticancerK5624.39Induction of apoptosis
AnticancerHepG26.18Downregulation of Bcl-2
AntibacterialVariousVariesDisruption of cell wall synthesis
AnticonvulsantAnimal ModelsN/AModulation of neurotransmitter systems
Sedative-HypnoticAnimal ModelsN/ACNS depression

Properties

IUPAC Name

4-bromo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJZJFUBQYULKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350300
Record name 4-Bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52488-36-5
Record name 4-Bromoindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52488-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-6-nitrotoluene (3.2 g, 15 mmol), N,N-dimethylformamide dimethyl acetal (5.4 g, 45 mmol) and pyrrolidine (1.1 g, 15 mmol) were combined in 30 mL of DMF and heated at 110° C. The reaction mixture was stirred at 110° C. for 2.5 hours and then water was added. The aqueous layer was extracted with Et2O and the combined organic layers were washed with water and brine, dried over MgSO4 and concentrated. The brown syrup was dissolved in 80% aqueous AcOH (80 mL) and heated to 75° C. Zn powder (8.5 g), 130 mmol) was then added portionwise over 1 hour and the temperature was raised to 85° C. for 2 hours. The reaction mixture was filtered and water was added. The aqueous layer was extracted with Et2O and the combined organic layers were washed with saturated aqueous sodium bicarbonate and water, dried over Na2SO4 and concentrated. The residue was purified by silica gel chromatography eluted with 20% EtOAc in Hexanes to provide 2 g of the title compound as a greenish oil used as such.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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